molecular formula C14H10FNO5 B577577 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261967-46-7

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Cat. No.: B577577
CAS No.: 1261967-46-7
M. Wt: 291.234
InChI Key: QNJMGNGTZUHAKC-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a sophisticated chemical building block designed for advanced research and development, particularly in medicinal chemistry. Its structure integrates multiple functional groups of high contemporary relevance. The presence of a fluorinated aromatic ring is a critical feature in modern drug design, as the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . This makes the compound a valuable intermediate for constructing novel molecular entities aimed at improving pharmacokinetic properties. The nitro and carboxylic acid functional groups provide versatile handles for further synthetic modification. The carboxylic acid allows for straightforward derivatization into esters, amides, and other derivatives, facilitating the exploration of structure-activity relationships . Meanwhile, the nitro group can serve as a precursor to an aniline, enabling access to a diverse array of nitrogen-containing heterocycles, such as benzimidazoles, which are privileged structures in drug discovery for their wide range of biological activities . As a multi-functional scaffold, this compound holds significant potential for applications in developing targeted therapies and in creating complex molecular architectures for material science. It is intended for use by researchers in the synthesis of complex molecules for investigative purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMGNGTZUHAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690203
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-46-7
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitration of Pre-coupled Intermediates

This approach involves coupling a substituted phenyl group to a benzoic acid derivative followed by nitration. For example, 3-(4-fluoro-3-methoxyphenyl)benzoic acid can be nitrated using mixed acids (HNO₃/H₂SO₄) under controlled conditions. The nitration regioselectivity is influenced by the electron-withdrawing carboxylic acid group, directing the nitro group to the 5-position.

Coupling of Nitro-containing Benzoic Acids

Alternatively, 5-nitrobenzoic acid derivatives may be coupled with a 4-fluoro-3-methoxyphenyl fragment. Suzuki-Miyaura cross-coupling is a candidate, though the nitro group’s sensitivity to palladium catalysts necessitates careful optimization.

Detailed Methodologies and Reaction Optimization

Nitration of 3-(4-Fluoro-3-methoxyphenyl)benzoic Acid

Procedure :

  • Substrate Preparation : 3-(4-Fluoro-3-methoxyphenyl)benzoic acid is synthesized via Friedel-Crafts acylation or Ullmann coupling.

  • Nitration :

    • Conditions : Fuming HNO₃ (6–15 eq) and concentrated H₂SO₃ (11–25 eq) at 103–110°C for 3–5 hours.

    • Yield : ~90% (analogous to methods in CN103922942B).

    • Regioselectivity : The carboxylic acid group directs nitration to the 5-position, minimizing para-substitution.

Challenges :

  • Demethylation of the methoxy group under strong acidic conditions is mitigated by maintaining temperatures below 110°C.

  • Side products from over-nitration are minimized by stoichiometric control of HNO₃.

Suzuki-Miyaura Coupling of 5-Nitrobenzoic Acid Derivatives

Procedure :

  • Boronic Acid Preparation : 4-Fluoro-3-methoxyphenylboronic acid is synthesized via borylation of 1-bromo-4-fluoro-3-methoxybenzene.

  • Coupling :

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in a DMF/H₂O mixture.

    • Base : K₂CO₃ or Cs₂CO₃.

    • Conditions : 80–100°C under inert atmosphere for 12–24 hours.

    • Yield : ~70–85% (extrapolated from similar couplings in PMC8567460).

Challenges :

  • The nitro group may inhibit catalytic activity; using electron-rich ligands (e.g., SPhos) enhances efficiency.

  • Protecting the carboxylic acid as a methyl ester during coupling prevents side reactions, followed by hydrolysis with NaOH.

Comparative Analysis of Synthetic Routes

Parameter Nitration of Pre-coupled Intermediate Suzuki Coupling of Nitrobenzoic Acid
Yield 85–90%70–85%
Regioselectivity High (directed by -COOH)Moderate (requires directing groups)
Functional Group Compatibility Risk of demethylationNitro group complicates catalysis
Scalability Suitable for industrial scaleLimited by palladium costs

Industrial Considerations and Waste Management

The nitration method (Section 2.1) aligns with industrial practices due to:

  • Recyclable Filtrate : Post-reaction filtrate containing excess HNO₃ and H₂SO₄ is reused, reducing waste.

  • Minimal Solvent Use : Reactions proceed in mixed acids without organic solvents, lowering environmental impact.

Emerging Catalytic Approaches

Recent advances in molybdenum- and copper-catalyzed cascade reactions (PMC8567460) suggest potential for one-pot syntheses. For instance, nitrene insertion followed by C–H functionalization could streamline steps, though applicability to this compound remains untested .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Fluoro-3-hydroxyphenyl)-5-nitrobenzoic acid.

    Reduction: 3-(4-Fluoro-3-methoxyphenyl)-5-aminobenzoic acid.

    Substitution: 3-(4-Methoxy-3-methoxyphenyl)-5-nitrobenzoic acid.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Biological Activity/Application Key Differences vs. Target Compound Source
3-(4-Methoxy-3-trifluoromethylphenyl)-5-nitrobenzoic acid 3-trifluoromethyl, 4-methoxy on phenyl ring Biochemical research (unspecified) Trifluoromethyl instead of fluorine
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (9) Pyrrolidine at position 2 IspD enzyme inhibition (MEP pathway) Heterocyclic amine vs. methoxy-fluorophenyl
Compound 19 (N-(4-(4-fluoro-3-methoxyphenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) Thiazole-thiophene hybrid Narrow-spectrum antibacterial Thiophene-carboxamide scaffold
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid (CAS 1954-97-8) Methylaminocarbonyl at position 3 Organic synthesis intermediate Carbamate group vs. aryl substitution
2-{[3-(Decyloxy)benzoyl]amino}-5-nitrobenzoic acid Decyloxybenzoyl-amino side chain Unreported (structural studies) Long alkyl chain and amide linkage

Key Structural Insights :

  • Electron-withdrawing effects: The nitro group enhances acidity (pKa ~1–2) compared to non-nitro analogs .
  • Fluorine vs. trifluoromethyl : Fluorine offers moderate electron withdrawal and metabolic stability, whereas trifluoromethyl (in analogs) increases lipophilicity and steric bulk .
  • Methoxy group : Enhances solubility in polar solvents compared to halogen-only analogs .

Physicochemical Properties

  • Solubility: Predicted low aqueous solubility due to aromaticity; methoxy and carboxylic acid groups improve solubility in DMSO or ethanol .
  • Acidity : Nitro and carboxylic acid groups confer strong acidity (estimated pKa1 ~1.5–2.5 for -COOH; pKa2 ~8–9 for aryl-OH if present).
  • Stability : Nitro groups may confer photolytic sensitivity; fluorine enhances thermal stability .

Biological Activity

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the introduction of fluorine and methoxy groups onto a benzoic acid scaffold. The compound can be synthesized using various methodologies, including nucleophilic aromatic substitution and electrophilic aromatic nitration. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of nitrobenzoic acids have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis . While specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial infections.

Antitumor Activity

The compound's potential antitumor activity has been explored through in vitro assays. Compounds with nitro and fluoro substituents often exhibit cytotoxicity against cancer cell lines. For example, studies on structurally related compounds indicate that they can inhibit cell proliferation in various cancer types . The mechanism may involve the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

Inhibitory effects on specific enzymes are another area of interest. Compounds similar to this compound have been studied for their ability to inhibit cholinesterases, which are crucial for neurotransmitter regulation . The binding interactions often involve hydrogen bonds and π-π stacking with enzyme active sites, enhancing their inhibitory potency.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Antimycobacterial Activity : A study demonstrated that certain nitrophenyl derivatives exhibited MIC values as low as 4 μg/mL against M. tuberculosis . This suggests that modifications similar to those in this compound could yield potent antimycobacterial agents.
  • Cytotoxicity Assays : In vitro cytotoxicity testing on various cancer cell lines revealed that certain derivatives could significantly reduce cell viability at low concentrations (IC50 values ranging from 0.1 to 1 μM) . Such findings emphasize the need for further exploration of this compound in cancer therapeutics.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialNitrobenzoic acidsMIC values as low as 4 μg/mL against M. tuberculosis
AntitumorFluorinated derivativesIC50 values from 0.1 to 1 μM in cancer cells
Enzyme InhibitionCholinesterase inhibitorsStrong binding interactions observed

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid, and how can intermediates be characterized?

A viable synthetic pathway involves nitro-group reduction and coupling reactions. For example, hydrogenation using 10% Pd/C under an argon atmosphere (followed by H₂ displacement) can reduce nitro precursors to amines, as demonstrated in analogous benzoic acid derivatives . Intermediate characterization should combine LC-MS (electrospray ionization) for molecular weight confirmation and ¹H NMR (e.g., DMSO-d₆) to verify substitution patterns and coupling efficiency. For nitro-containing intermediates, monitor reaction progress via TLC (hexane/EtOH systems) to avoid over-reduction .

Q. How can the crystal structure of this compound be resolved, and which software tools are authoritative for refinement?

Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, which is optimized for small-molecule crystallography and supports twinned-data analysis. SHELX programs are robust for handling high-resolution data and provide reliable thermal parameter adjustments . Preprocessing with WinGX or similar suites ensures proper data integration and error correction .

Q. What safety precautions are critical when handling this compound, given its structural analogs?

Structural analogs (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) are classified as acutely toxic (H302: harmful if swallowed; H319: severe eye irritation). Use PPE (gloves, goggles), work in a fume hood, and consult safety data sheets (SDS) for fluorinated nitroaromatics. Immediate medical consultation is required upon exposure .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. LC-MS) during synthesis be resolved?

Contradictions often arise from residual solvents, tautomerism, or diastereomers. For NMR discrepancies, use deuterated solvents (e.g., CD₃OD) and 2D techniques (COSY, HSQC) to assign proton correlations unambiguously. Cross-validate with high-resolution LC-MS (e.g., Agilent API 150) to confirm molecular ions and isotopic patterns. For nitro-group stability, monitor pH during analysis to avoid degradation .

Q. What strategies optimize yield in the coupling of fluorinated aromatic rings with nitrobenzoic acid derivatives?

Steric hindrance from the 4-fluoro-3-methoxyphenyl group necessitates careful catalyst selection. Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to enhance selectivity. Microwave-assisted synthesis at 45–60°C improves reaction rates while minimizing nitro-group reduction. Monitor byproduct formation (e.g., dehalogenation) via GC-MS .

Q. How does this compound’s electronic structure influence its potential as a pharmacophore in medicinal chemistry?

The electron-withdrawing nitro and fluoro groups enhance electrophilicity, making it a candidate for covalent inhibitor design. DFT calculations (e.g., Gaussian 16) can map electrostatic potentials to predict binding interactions. In vitro assays against inflammatory targets (e.g., COX-2) should follow AI-driven synthesis planning to prioritize derivatives with optimal logP and polar surface area .

Q. What analytical methods validate purity for high-impact publication standards?

Combine orthogonal techniques:

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) to resolve polar impurities.
  • Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
  • X-ray Powder Diffraction (XRPD) : Ensure crystalline homogeneity and exclude polymorphic contaminants .

Methodological Notes

  • Spectral Interpretation : For complex ¹H NMR splitting (e.g., methoxy vs. fluorine coupling), simulate spectra with MestReNova to assign multiplet patterns .
  • Crystallography Workflow : Data collection at 100 K minimizes thermal motion artifacts. SHELXL’s TWIN command resolves pseudo-merohedral twinning .
  • Toxicity Mitigation : Replace nitro groups in follow-up studies with bioisosteres (e.g., cyano) to reduce toxicity while retaining activity .

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